trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Overview
Description
Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C8H14O3 . It is also known by other names such as 4-Carboxy-1-cyclohexanemethanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carboxylic acid group (-COOH) and a hydroxymethyl group (-CH2OH) attached to it . The molecular weight of this compound is 158.19 g/mol .Scientific Research Applications
Molecular Structure and Conformation
- Molecular Conformations in Aqueous Solutions : The structures of related cyclohexanecarboxylic acid derivatives, such as cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, have been examined using proton and carbon-13 NMR and molecular orbital methods. These studies indicate that such compounds typically exist in zwitterionic forms in aqueous solutions, with staggered conformations being the most stable (Yanaka et al., 1981).
Chemical Synthesis and Reactivity
Synthesis of Tranexamic Acid Derivatives : Derivatives of tranexamic acid, a compound closely related to trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, have been synthesized. These derivatives exhibit enhanced absorption compared to tranexamic acid itself, highlighting their potential for improved pharmacokinetic profiles (Svahn et al., 1986).
Photo-induced Chemical Reactions : Research into the photochemistry of certain cyclohexene derivatives has shown that irradiation in the presence of acetic acid yields products like methyl trans-4-acetoxycyclohexanecarboxylate. These studies contribute to the understanding of chemical reactivity under light-induced conditions (Leong et al., 1973).
Biomedical Research
Antifibrinolytic Activity : Studies on 4-aminomethylcyclohexanecarboxylic acid derivatives, structurally similar to this compound, have been conducted to evaluate their antifibrinolytic effects. This research has implications for the development of antiplasmin drugs (Isoda, 1979).
Metabolic Fate in Organisms : Investigations into the metabolic fate of compounds like 1,4-cyclo[14C]hexanedimethanol, which share structural similarities with this compound, have been carried out. These studies provide insights into how such compounds are absorbed, metabolized, and excreted in organisms (Divincenzo & Ziegler, 1980).
Materials Science
- Thermodynamic Properties and Stability : Research on the thermodynamic properties andthermal stability of trans-4-(aminomethyl)cyclohexanecarboxylic acid has been conducted. This study, which measured low-temperature heat capacities and examined thermal decomposition, contributes valuable information on the stability and energy characteristics of such compounds (Guo et al., 2007).
Structural and Conformational Analysis
Conformation and Reactivity Studies : Investigations into the kinetics of acid-catalyzed reactions of various cyclohexanecarboxylic acids, including trans-4-substituted derivatives, have been carried out. This research provides insights into how molecular structure and conformation affect chemical reactivity (Chapman et al., 1967).
Structure and Reactivity in Halogenation Reactions : Studies on the reactivity of cyclohexene derivatives in halogenation reactions have been conducted, offering a deeper understanding of the structural factors influencing these chemical processes (Bouteiller-Prati et al., 1983).
Enzymatic and Biochemical Research
Enzyme Characterization and Specificity : Research on enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase has been performed. This enzyme, which is specific for compounds structurally related to this compound, highlights the specificity and function of enzymes in biochemical pathways (Obata et al., 1988).
Angiotensin Converting Enzyme Inhibitors : The synthesis and evaluation of monoamidic derivatives of cyclohexanedicarboxylic acids, including this compound, for their inhibitory activity against angiotensin converting enzyme, have been investigated. This research has potential implications for the development of novel ACE inhibitors (Turbanti et al., 1993).
Mechanism of Action
Target of Action
Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is a synthetic substrate used in the synthesis of cyclohexane acids
Mode of Action
It is known to be involved in the synthesis of cyclohexane acids .
Biochemical Pathways
It is known to be a substrate in the synthesis of cyclohexane acids .
Pharmacokinetics
It is known that the compound is a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .
Result of Action
As a substrate in the synthesis of cyclohexane acids, it likely contributes to the production of these compounds .
Action Environment
It is known that the compound is soluble in water and alcohol, but insoluble in non-polar solvents . This suggests that its action may be influenced by the polarity of its environment.
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIUUBKKPIDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158375, DTXSID601241798 | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-84-2, 73094-35-6, 66185-74-8 | |
Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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